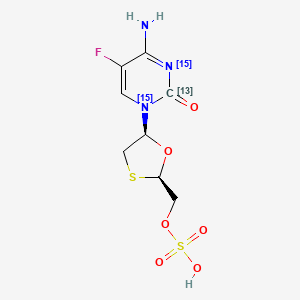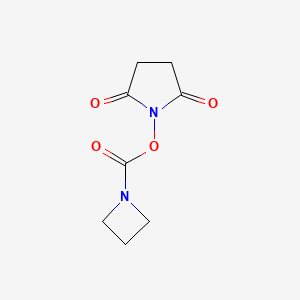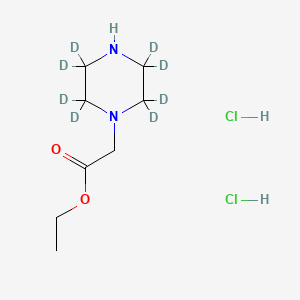
Ethyl 1-piperazine-D8-acetate 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-piperazine-D8-acetate 2hcl is a stable isotope-labeled compound, often used as a reference material in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is labeled with deuterium (D8), which makes it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-piperazine-D8-acetate 2hcl typically involves the reaction of piperazine with ethyl acetate in the presence of a deuterium source. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-piperazine-D8-acetate 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield secondary amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 1-piperazine-D8-acetate 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of piperazine derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 1-piperazine-D8-acetate 2hcl involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The deuterium labeling allows for precise tracking and analysis of its metabolic fate, providing insights into its pharmacokinetics and pharmacodynamics .
Comparación Con Compuestos Similares
Ethyl 1-piperazine-D8-acetate 2hcl can be compared with other piperazine derivatives such as:
Ethyl 1-piperazine-acetate: Similar structure but without deuterium labeling, making it less suitable for certain analytical techniques.
Methyl 1-piperazine-acetate: Differing in the alkyl group, which can affect its reactivity and applications.
1-Benzylpiperazine: A different substitution pattern on the piperazine ring, leading to distinct chemical and biological properties
This compound stands out due to its deuterium labeling, which enhances its utility in analytical and research applications.
Propiedades
Fórmula molecular |
C8H18Cl2N2O2 |
|---|---|
Peso molecular |
253.19 g/mol |
Nombre IUPAC |
ethyl 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-2-12-8(11)7-10-5-3-9-4-6-10;;/h9H,2-7H2,1H3;2*1H/i3D2,4D2,5D2,6D2;; |
Clave InChI |
SDCGGVSLPLXYON-CORRJWLCSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)OCC)([2H])[2H])[2H].Cl.Cl |
SMILES canónico |
CCOC(=O)CN1CCNCC1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


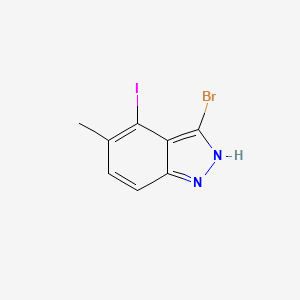
![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)


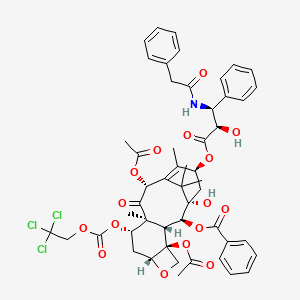
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)


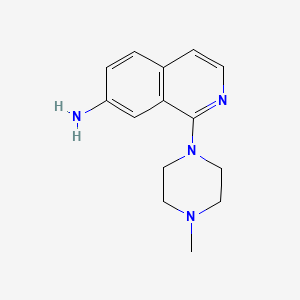
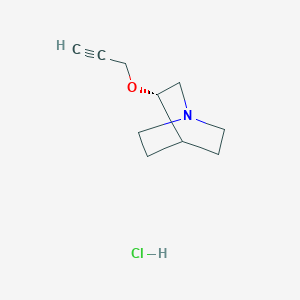
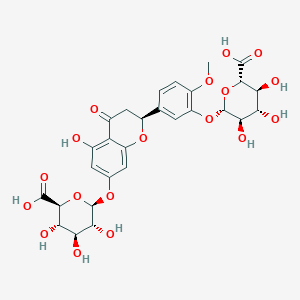
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
